molecular formula C16H23ClN2O B4887402 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one

Cat. No.: B4887402
M. Wt: 294.82 g/mol
InChI Key: VCMVVAQMAWQYBS-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 2-methylpentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase yield and efficiency. The use of catalysts, such as palladium or platinum, may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as its role as a serotonergic antagonist, which may have implications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, the compound binds to serotonin receptors, blocking the action of serotonin and thereby modulating neurotransmission. This interaction can affect various physiological processes, including mood regulation, pain perception, and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: Another piperazine derivative with similar biological activities.

    Cetirizine hydrochloride: A piperazine derivative used as an antihistamine.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety, known for its antibacterial activity .

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one is unique due to its specific structure, which allows it to interact with serotonin receptors selectively. This selectivity makes it a valuable compound for studying the role of serotonin in various physiological and pathological processes .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-3-5-13(2)16(20)19-10-8-18(9-11-19)15-7-4-6-14(17)12-15/h4,6-7,12-13H,3,5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMVVAQMAWQYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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